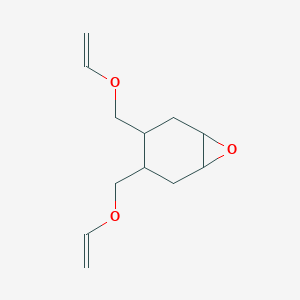
4,5-Di(vinyloxymethyl)cyclohexene oxide
Cat. No. B8427468
M. Wt: 210.27 g/mol
InChI Key: DRWCBIGRBNHTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07985866B2
Procedure details


4,5-di(hydroxymethyl)cyclohexene was epoxidized with m-chloroperbenzoic acid and thereby yielded 4,5-di(hydroxymethyl)cyclohexene oxide (cis-trans mixture). A mixture (280 mL) of sodium carbonate 24.9 g (0.23 mol) and toluene was heated to 95° C., and 1.4 g of propionic acid was added to the mixture. Maintaining the temperature of the reaction mixture, the mixture was combined with 19 g of vinyl acetate added dropwise, and fifteen minutes later, further combined with 1.27 g (1.9 mmol) of di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2. Next, 30 g (0.19 mol) of 4,5-di(hydroxymethyl)cyclohexene oxide (cis-trans mixture) was added dropwise for three hours, and a reaction was carried out in a nitrogen atmosphere while adding dropwise 62 g of vinyl acetate and holding the reaction temperature at 95° C. After the completion of dropwise addition, the mixture was stirred for one hour. As the result of gas chromatography analysis of the mixture, it is confirmed that there were produced 4,5-di(vinyloxymethyl)cyclohexene oxide (cis-trans mixture) represented by following Formula (12) in a yield of 82% and 4-vinyloxymethyl-5-hydroxymethyl cyclohexene oxide (cis-trans mixture) in a yield of 4%. Purification of the reaction mixture by distillation yielded 31 g of 4,5-di-(vinyloxymethyl)cyclohexene oxide (cis-trans mixture) with a purity of 98%.


Name
4,5-di(hydroxymethyl)cyclohexene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
1.27 g
Type
reactant
Reaction Step Seven

Name
4,5-di(hydroxymethyl)cyclohexene oxide
Quantity
30 g
Type
reactant
Reaction Step Eight


Yield
82%
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][CH:3]1C(CO)CC=CC1.Cl[C:12]1C=CC=C(C(OO)=O)[CH:13]=1.[OH:22][CH2:23][CH:24]1[CH:29]([CH2:30][OH:31])[CH2:28][CH:27]2[O:32][CH:26]2[CH2:25]1.C(=O)([O-])[O-].[Na+].[Na+].C(O)(=O)CC.C(OC=C)(=O)C>C1(C)C=CC=CC=1>[CH:2]([O:22][CH2:23][CH:24]1[CH:29]([CH2:30][O:31][CH:12]=[CH2:13])[CH2:28][CH:27]2[O:32][CH:26]2[CH2:25]1)=[CH2:3] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC1CC=CCC1CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Step Three
|
Name
|
4,5-di(hydroxymethyl)cyclohexene oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC1CC2C(CC1CO)O2
|
Step Four
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
Step Seven
[Compound]
|
Name
|
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
|
|
Quantity
|
1.27 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
4,5-di(hydroxymethyl)cyclohexene oxide
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1CC2C(CC1CO)O2
|
Step Nine
|
Name
|
|
|
Quantity
|
62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Maintaining the temperature of the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fifteen minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 95° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As the result of gas chromatography analysis of the mixture, it
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)OCC1CC2C(CC1COC=C)O2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
